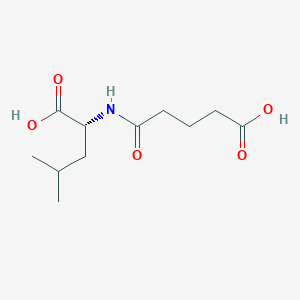

(2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid

Description

“(2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid” is a chiral carboxylic acid derivative characterized by a 4-methylpentanoic acid backbone substituted with a 4-carboxybutanamido group at the second carbon in the (R)-configuration. Its molecular formula is C11H17NO5, with a molecular weight of 267.26 g/mol. The stereochemistry at the C2 position distinguishes it from its enantiomer, (2S)-2-(4-carboxybutanamido)-4-methylpentanoic acid, which has been documented as a building block in organic synthesis .

Properties

IUPAC Name |

(2R)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t8-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLHYOYRPZDJHM-MRVPVSSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@H](C(=O)O)NC(=O)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the selection of appropriate starting materials, such as 4-methylpentanoic acid and a suitable amine.

Amidation Reaction: The carboxylic acid group of 4-methylpentanoic acid is activated using reagents like carbodiimides (e.g., DCC) to form an active ester intermediate. This intermediate then reacts with the amine to form the amide bond, resulting in the formation of the carboxybutanamido group.

Chiral Resolution: The resulting mixture of diastereomers is subjected to chiral resolution techniques, such as chromatography, to isolate the (2R)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to streamline production.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the amide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxybutanamido group can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or halides.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Amino derivatives with reduced amide groups.

Substitution: Substituted derivatives with new functional groups replacing the carboxybutanamido group.

Scientific Research Applications

(2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid has several scientific research applications:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Studied for its role in enzyme-substrate interactions and protein folding.

Medicine: Investigated for its potential as a therapeutic agent in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several classes of molecules, including antibacterial agents, enzyme inhibitors, and synthetic intermediates. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Observations

Stereochemical Impact : The R-configuration in the target compound differentiates it from its S-enantiomer, which is commercially available as a synthetic building block . Enantiomeric specificity is critical in drug design, as seen in ACE2 inhibitors like GL1001, where stereochemistry determines receptor binding .

Antibacterial Activity: Compounds with the 4-methylpentanoic acid backbone, such as the thiazolidinone-furan derivatives and the esterified analog , exhibit strong antibacterial effects. The presence of hydrophobic groups (e.g., dodecanoyl) enhances membrane disruption, while polar substituents (e.g., carboxybutanamido) may improve solubility or target specificity.

Synthetic Strategies: The target compound can likely be synthesized via amidation of 4-methylpentanoic acid precursors, similar to routes used for thiazolidinone derivatives (condensation reactions) or esterified analogs (acyl chloride coupling) .

Analytical Behavior: Derivatives of 4-methylpentanoic acid, including the target compound, may exhibit similar chromatographic properties. For example, 4-methylpentanoic acid itself shows comparable detection sensitivity in gas-liquid chromatography with argon and flame ionization detectors .

Pharmacological Potential: The ACE2 inhibitor GL1001 demonstrates that 4-methylpentanoic acid derivatives can modulate inflammatory pathways. The target compound’s carboxybutanamido group may similarly interact with enzymatic active sites or signaling proteins.

Biological Activity

(2R)-2-(4-carboxybutanamido)-4-methylpentanoic acid, also known as a derivative of amino acids, has garnered attention in recent years due to its potential biological activities. This compound is characterized by its unique structure, which includes a carboxylic acid group and an amide functionality. Understanding its biological activity is crucial for potential therapeutic applications.

- IUPAC Name : this compound

- Molecular Formula : C₉H₁₅N₃O₄

- Molecular Weight : 215.24 g/mol

The biological activity of this compound is primarily related to its interaction with various biological targets, particularly in metabolic pathways. Research indicates that this compound can influence the following processes:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Modulation of Signaling Pathways : It may affect signaling pathways related to cell growth and differentiation, particularly through interactions with receptors involved in these processes.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The findings indicate significant efficacy against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Streptococcus pneumoniae | 8 |

| Enterococcus faecalis | 16 |

Antiviral Activity

Preliminary research suggests that the compound may also exhibit antiviral properties. In vitro studies have shown that it can inhibit viral replication in specific cell lines, although further investigation is needed to fully understand its mechanism and efficacy.

Case Study 1: Antibacterial Evaluation

A study published in the Journal of Applied Microbiology assessed the antibacterial effects of various derivatives of amino acids, including this compound. The results indicated that this compound had a notable impact on inhibiting the growth of multidrug-resistant strains of bacteria, highlighting its potential for therapeutic use in treating resistant infections .

Case Study 2: Metabolic Effects

Another study investigated the metabolic effects of the compound on liver cells. It was found to significantly alter the expression levels of genes involved in fatty acid metabolism, suggesting a role in lipid regulation and potential implications for metabolic disorders .

Research Findings

Research has consistently highlighted the multifaceted biological activity of this compound:

- Cytotoxicity : Studies indicate that this compound exhibits cytotoxic effects on cancer cell lines, leading to cell cycle arrest and apoptosis.

- Neuroprotective Effects : Some findings suggest that it may have neuroprotective properties, potentially aiding in conditions such as neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.